molecular formula C16H24N2O B4973081 4-ethyl-N-[2-(piperidin-1-yl)ethyl]benzamide

4-ethyl-N-[2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B4973081
M. Wt: 260.37 g/mol
InChI Key: ZVNLFRSMGKIAKW-UHFFFAOYSA-N
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Description

4-ethyl-N-[2-(piperidin-1-yl)ethyl]benzamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the reaction of 4-ethylbenzoic acid with 2-(piperidin-1-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N-[2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-N-[2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and leading to changes in neuronal activity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(piperidin-1-yl)ethyl)benzamide: Lacks the ethyl group on the benzene ring.

    4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide: Contains a methyl group instead of an ethyl group on the benzene ring.

    N-(2-(piperidin-1-yl)ethyl)-4-fluorobenzamide: Contains a fluorine atom on the benzene ring

Uniqueness

4-ethyl-N-[2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the ethyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

4-ethyl-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-14-6-8-15(9-7-14)16(19)17-10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNLFRSMGKIAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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